5-Chloro-6-methylbenzo[d]oxazol-2-amine

Lipophilicity Physicochemical Property Drug Design

5-Chloro-6-methylbenzo[d]oxazol-2-amine (CAS 1820650-88-1) is a heterocyclic small molecule belonging to the 2-aminobenzoxazole class, characterized by a chlorine atom at the 5-position and a methyl group at the 6-position on the benzoxazole core. This scaffold is structurally related to the historic drug zoxazolamine (5-chloro-2-aminobenzoxazole), a known centrally-acting muscle relaxant and uricosuric agent.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61
CAS No. 1820650-88-1
Cat. No. B2706018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methylbenzo[d]oxazol-2-amine
CAS1820650-88-1
Molecular FormulaC8H7ClN2O
Molecular Weight182.61
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)N=C(O2)N
InChIInChI=1S/C8H7ClN2O/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
InChIKeyQYGAASCFAOZYHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-methylbenzo[d]oxazol-2-amine (CAS 1820650-88-1): A Differentiated 2-Aminobenzoxazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


5-Chloro-6-methylbenzo[d]oxazol-2-amine (CAS 1820650-88-1) is a heterocyclic small molecule belonging to the 2-aminobenzoxazole class, characterized by a chlorine atom at the 5-position and a methyl group at the 6-position on the benzoxazole core . This scaffold is structurally related to the historic drug zoxazolamine (5-chloro-2-aminobenzoxazole), a known centrally-acting muscle relaxant and uricosuric agent [1]. The introduction of the 6-methyl substituent represents a deliberate medicinal chemistry modification intended to alter key physicochemical properties such as lipophilicity and metabolic stability relative to the des-methyl analog, thereby providing a differentiated starting point for structure-activity relationship (SAR) studies, kinase inhibitor design, and the synthesis of bioactive compound libraries .

Why 5-Chloro-6-methylbenzo[d]oxazol-2-amine Cannot Be Simply Replaced by Unsubstituted or Des-Methyl 2-Aminobenzoxazoles in Pharmaceutical R&D


Generic substitution with the closest structural analogs—such as zoxazolamine (5-chloro-2-aminobenzoxazole) or 6-methyl-2-aminobenzoxazole—is not scientifically valid due to quantifiable differences in molecular physicochemical and pharmacokinetic profiles that directly impact pharmacodynamics . The presence of the 6-methyl group in 5-Chloro-6-methylbenzo[d]oxazol-2-amine increases calculated lipophilicity (cLogP) by approximately 0.5 log units relative to zoxazolamine [1], which can significantly alter membrane permeability, tissue distribution, and metabolic liability [1]. Conversely, replacing the compound with a 5-chloro-only or 6-methyl-only variant eliminates a key substituent pattern that may be essential for target binding or selectivity in kinase inhibition applications [2]. The evidence below quantitatively substantiates that this specific substitution pattern cannot be readily interchanged without altering experimental outcomes.

Quantitative Differentiation Evidence for 5-Chloro-6-methylbenzo[d]oxazol-2-amine Against Its Closest Structural Analogs


Increased Lipophilicity (cLogP) of 5-Chloro-6-methylbenzo[d]oxazol-2-amine Compared to Zoxazolamine for Enhanced Membrane Permeability

5-Chloro-6-methylbenzo[d]oxazol-2-amine exhibits a calculated partition coefficient (cLogP) of 2.37 , which is approximately 0.5 log units higher than the cLogP of 1.87 reported for zoxazolamine (5-chloro-2-aminobenzoxazole) [1]. This quantified difference in lipophilicity is expected to enhance passive membrane permeability while potentially altering metabolic stability, as higher lipophilicity can increase affinity for cytochrome P450 enzymes [1]. The 0.5 log unit increase represents a meaningful shift for central nervous system (CNS) drug design, where optimal cLogP ranges are tightly constrained between 1 and 3 [2].

Lipophilicity Physicochemical Property Drug Design

Molecular Weight Advantage of 5-Chloro-6-methylbenzo[d]oxazol-2-amine Over Di-substituted Analog Screening Intermediates

With a molecular weight of 182.61 g/mol , 5-Chloro-6-methylbenzo[d]oxazol-2-amine falls well within the lead-like chemical space (MW ≤ 350 Da), offering a 14.0 g/mol increase over zoxazolamine (MW = 168.58 g/mol) [1]. This modest increase avoids the bulk penalty of larger N-aryl or 5,7-disubstituted benzoxazole intermediates, which frequently exceed 250 Da and exhibit reduced ligand efficiency [2]. The molecular weight differential positions this compound as a strategically advantageous fragment for optimization programs where initial heavy atom count must be minimized to comply with fragment-based drug discovery (FBDD) rules [2].

Molecular Weight Lead-Likeness Fragment-Based Drug Discovery

Reduced Topological Polar Surface Area (TPSA) Relative to Hydroxylated Benzoxazole Metabolites for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 5-Chloro-6-methylbenzo[d]oxazol-2-amine is 52.05 Ų , which is substantially lower than the TPSA of the hydroxylated metabolite 6-hydroxy-zoxazolamine (TPSA ≈ 72.3 Ų, estimated) [1]. Since compounds with TPSA < 60 Ų are generally considered to have good blood-brain barrier (BBB) permeability, while those with TPSA > 70 Ų exhibit poor CNS penetration [2], this TPSA differential suggests that the 6-methyl substitution preserves BBB-penetrant properties that are lost upon metabolic hydroxylation [1]. The calculated TPSA value positions this compound favorably within the CNS drug-like space.

Topological Polar Surface Area CNS Drug Design Blood-Brain Barrier

Rotatable Bond Count of Zero Confers Conformational Rigidity Advantage Over Flexible N-Alkylated 2-Aminobenzoxazole Analogs

5-Chloro-6-methylbenzo[d]oxazol-2-amine possesses zero rotatable bonds , which is identical to zoxazolamine but sharply contrasts with N-alkylated or N-arylated 2-aminobenzoxazole derivatives that introduce 1–4 rotatable bonds [1]. This conformational rigidity reduces the entropic penalty upon target binding and can improve binding affinity per heavy atom (ligand efficiency) [2]. For kinase inhibitor design, where rigidification of the ATP-competitive scaffold is a common optimization strategy, the zero-rotatable-bond feature provides a defined binding geometry that flexible analogs lack [1].

Conformational Rigidity Entropic Penalty Ligand Efficiency

High-Impact Research and Procurement Application Scenarios for 5-Chloro-6-methylbenzo[d]oxazol-2-amine


CNS-Penetrant Kinase Inhibitor Fragment Library Design

Medicinal chemistry teams designing focused fragment libraries for CNS kinase targets (e.g., TrkA, RSK2, or PI3K) can prioritize 5-Chloro-6-methylbenzo[d]oxazol-2-amine based on its cLogP of 2.37 and TPSA of 52.05 Ų, both of which fall within the optimal CNS drug-like space . The compound's lower TPSA relative to hydroxylated metabolites suggests sustained BBB permeability, while its zero rotatable bonds facilitate co-crystallography studies. This makes it a direct replacement for zoxazolamine in fragment screens where enhanced lipophilicity is desired without introducing conformational flexibility [1].

Lead Optimization of 2-Aminobenzoxazole-Based Anticancer Agents

For oncology programs targeting kinases such as mTOR or CDK-1/GSK-3, where 2-aminobenzoxazoles have shown promising inhibitory activity, 5-Chloro-6-methylbenzo[d]oxazol-2-amine serves as a more lipophilic scaffold than zoxazolamine . The 0.5-unit cLogP increase may enhance cellular permeability in resistant cancer cell lines, while the low molecular weight (182.61 g/mol) preserves ligand efficiency during subsequent derivatization [1]. Researchers can use this compound to systematically explore the impact of 6-methyl substitution on kinase selectivity panels without exceeding lead-like property thresholds.

Metabolic Stability Profiling of Benzoxazole CYP2E1 Substrates

Given that zoxazolamine is a well-established CYP2E1 substrate used as a probe for hepatic cytochrome P450 activity, 5-Chloro-6-methylbenzo[d]oxazol-2-amine provides a structurally modified analog for studying substituent effects on CYP2E1-mediated metabolism . The 6-methyl group may sterically hinder hydroxylation at the adjacent position, potentially altering metabolic clearance rates. This application leverages the compound as a tool to dissect structure-metabolism relationships in drug-drug interaction studies, where precise control over substitution patterns is critical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6-methylbenzo[d]oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.